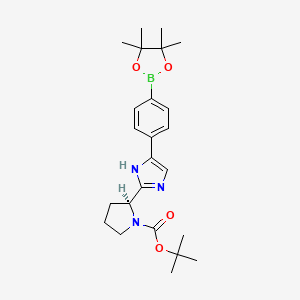

(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate

Descripción general

Descripción

(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C24H34BN3O4 and its molecular weight is 439.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Bruton’s tyrosine kinase (Btk) . Btk is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells, a type of white blood cell that produces antibodies .

Mode of Action

The compound interacts with its target, Btk, by inhibiting its kinase activity . This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B cell development and function .

Biochemical Pathways

The affected pathway is the B-cell antigen receptor signaling pathway. The inhibition of Btk disrupts this pathway, affecting the downstream effects such as B cell activation, differentiation, and proliferation .

Result of Action

The molecular effect of the compound’s action is the inhibition of Btk activity, which leads to the disruption of the B-cell antigen receptor signaling pathway . On a cellular level, this results in changes in B cell development and function, potentially leading to a decrease in the production of antibodies .

Actividad Biológica

(S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action that may contribute to its pharmacological properties.

Structural Characteristics

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an imidazole and a phenyl group containing a boron-containing moiety. This structural arrangement is significant for its biological activity.

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H30BNO4 |

| Molecular Weight | 347.26 g/mol |

| CAS Number | 1171897-03-2 |

1. Enzyme Inhibition

Recent studies indicate that this compound exhibits potential as an α-glucosidase inhibitor , which may be beneficial in the management of diabetes by slowing carbohydrate absorption. The inhibition of this enzyme can lead to reduced postprandial blood glucose levels.

2. Antioxidant Properties

The compound has been investigated for its antioxidant properties , which are crucial in mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage and have implications in various diseases including cancer and neurodegenerative disorders.

3. Interaction with Viral Targets

In silico studies have suggested that this compound may interact with targets associated with SARS-CoV-2 , indicating potential antiviral activity. This aspect is particularly relevant given the ongoing research into COVID-19 therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds featuring similar structural motifs:

-

Study on α-glucosidase Inhibition :

- Researchers evaluated various derivatives of the boron-containing compounds and found significant inhibition of α-glucosidase activity.

- The study highlighted structure–activity relationships (SAR) that suggest modifications can enhance inhibitory potency.

-

Antioxidant Activity Assessment :

- A comparative analysis was conducted on several compounds containing the dioxaborolane moiety.

- Results indicated that compounds with higher electron-donating groups exhibited enhanced antioxidant capacity.

-

In Silico Docking Studies :

- Molecular docking simulations were performed to predict interactions between the compound and viral protein targets.

- The results demonstrated favorable binding affinities suggesting potential as an antiviral agent.

Aplicaciones Científicas De Investigación

- Drug Development : The presence of the imidazole and pyrrolidine moieties suggests potential applications in drug development. Compounds with similar structures have been studied for their activity against various diseases, including cancer and infectious diseases. The boron-containing group (dioxaborolane) enhances the reactivity and bioavailability of the drug candidates .

- Bioconjugation : The boron moiety can facilitate bioconjugation processes, allowing for the attachment of biomolecules to therapeutic agents. This is particularly useful in targeted drug delivery systems where specificity to cancer cells or other diseased tissues is required .

- Antimicrobial Activity : Preliminary studies indicate that compounds containing imidazole rings exhibit antimicrobial properties. Therefore, this compound may be evaluated for its efficacy against bacterial and fungal pathogens .

Materials Science Applications

- Polymer Chemistry : The compound can serve as a building block in polymer synthesis. Its functional groups can be utilized to create cross-linked networks or as a precursor for more complex materials with tailored properties .

- Sensors : The unique electronic properties imparted by the boron atom can be exploited in sensor technology. This compound may be developed into sensors for detecting specific ions or small molecules due to its ability to form stable complexes .

Organic Synthesis Applications

- Catalysis : The presence of the boron atom makes this compound a potential candidate for use as a catalyst in organic reactions, particularly in C–C bond formation reactions which are critical in synthetic organic chemistry .

- Synthetic Intermediates : This compound can act as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable component in multi-step synthetic pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of pyrrolidine-based compounds similar to (S)-tert-butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Results indicated that these compounds showed significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development .

Case Study 2: Polymer Development

Research focused on the incorporation of boron-containing compounds into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The study highlighted how this compound could be used to create novel materials with applications in coatings and composites .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-14-8-9-19(28)20-26-15-18(27-20)16-10-12-17(13-11-16)25-31-23(4,5)24(6,7)32-25/h10-13,15,19H,8-9,14H2,1-7H3,(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFNRFDGLUNWDL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.